molecular formula C12H10ClNO2S B1306507 [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553630-41-4

[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No. B1306507
CAS RN: 553630-41-4
M. Wt: 267.73 g/mol
InChI Key: GIVUYMFJTCCLPN-UHFFFAOYSA-N
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Description

The compound of interest, [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, is a thiazole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the chloro-phenyl group suggests potential for interactions such as hydrogen bonding and pi-stacking, which can be crucial for the biological activity of the compound.

Synthesis Analysis

The synthesis of thiazole derivatives is not directly described in the provided papers. However, similar compounds have been synthesized and characterized by various methods, including elemental analysis, IR, NMR, and X-ray single crystal diffraction . These methods are typically used to confirm the structure of the synthesized compounds and to ensure purity. The synthesis likely involves the condensation of chloro-acetic acid with other chemical reagents to introduce the thiazole ring and the chloro-phenyl moiety.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using X-ray diffraction, which provides detailed information about the crystal structure and molecular conformation . The molecular geometry, vibrational frequencies, and chemical shift values have been calculated using computational methods such as Hartree–Fock and density functional theory (DFT), which are compared with experimental data to validate the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from studies on similar compounds. The presence of the acetic acid moiety suggests that these compounds can participate in reactions typical of carboxylic acids, such as esterification and amide formation. The azo group in related compounds has been shown to undergo reactions characteristic of azo compounds, such as reduction . The thiazole ring itself can engage in various chemical transformations, which can be utilized to further modify the compound for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Polymorphism is a notable property, where different crystal forms can exist for the same compound. For instance, two nonsolvated polymorphs of a related thiazole derivative have been identified, with a thermodynamic transition temperature of 35 +/- 3 degrees C . Solid-state NMR and DFT calculations have been used to study the hydrogen-bonding behavior, molecular conformation, and aromatic pi-stacking interactions, which are sensitive to the physical properties of the compound . These properties are essential for drug development, as they affect the compound's bioavailability and stability.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant area of research involving 4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is its utility in the synthesis of various heterocyclic compounds. For example, Gomaa and Ali (2020) highlight the reactivity of similar compounds for generating heterocyclic structures like pyrazolo-imidazoles, thiazoles, and others, emphasizing the role of thiazole derivatives in synthesizing diverse heterocyclic compounds under mild reaction conditions (Gomaa & Ali, 2020). This underscores the chemical's utility in expanding the repertoire of available heterocyclic compounds, which are crucial in various pharmaceutical applications.

Pharmacological Effects

Chlorogenic Acid (CGA), a compound structurally related to the one , has been extensively studied for its vast pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective actions (Naveed et al., 2018). Although not directly related to 4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, the study of CGA and its impacts can offer insights into the potential biological activities and applications of structurally similar compounds, highlighting the importance of phenolic acids in therapeutic interventions.

Environmental Applications

The research also extends to environmental applications, such as the degradation of acetaminophen by advanced oxidation processes, which involves the study of by-products and their biotoxicity (Qutob et al., 2022). This research domain underscores the environmental relevance of studying compounds like 4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid and related derivatives, particularly in understanding their degradation pathways, environmental fate, and potential impacts on ecosystems.

properties

IUPAC Name

2-[4-(4-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVUYMFJTCCLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390204
Record name [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

CAS RN

553630-41-4
Record name [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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